molecular formula C15H15N5 B5804952 N,N-dimethyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

N,N-dimethyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Cat. No. B5804952
M. Wt: 265.31 g/mol
InChI Key: UPPJATVDLFZAKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and its derivatives often involves the reaction of specific precursors such as 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with various amides or amidines in the presence of activating agents. For instance, Bondavalli et al. (1992) describe the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines through reactions involving acetamidine, benzamidine, guanidine, and other reactants, showcasing the versatility of this compound's synthesis pathway (Bondavalli et al., 1992).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. Trilleras et al. (2008) investigated the hydrogen bonding in N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing insights into their stoichiometric hydrates and solvent-free forms. This research highlights the impact of molecular structure on the physical and chemical properties of these compounds (Trilleras et al., 2008).

Chemical Reactions and Properties

N,N-dimethyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can undergo various chemical reactions, leading to the formation of a wide range of derivatives with diverse biological activities. For example, Khan et al. (2014) demonstrated the green synthesis of pyrazoline and pyrimidine derivatives from specific propenone precursors, showing the compound's versatility in forming biologically active molecules (Khan et al., 2014).

properties

IUPAC Name

N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-19(2)13-11-14(20-10-6-9-16-20)18-15(17-13)12-7-4-3-5-8-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPJATVDLFZAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)N2C=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine

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